molecular formula C12H21NO5 B1585858 (2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester CAS No. 321744-26-7

(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester

Cat. No. B1585858
M. Wt: 259.3 g/mol
InChI Key: RNMVWSAJMIKMDY-DTWKUNHWSA-N
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Description



  • (2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester is an organic compound with the chemical formula C₁₂H₂₁NO₅ .

  • It is a viscous liquid or waxy mass , appearing colorless to amber.

  • The compound is used in organic synthesis and pharmaceutical research.





  • Synthesis Analysis



    • The synthesis of this compound involves selective esterification of L-aspartic acid.

    • Further details on the specific synthetic route would require a more in-depth literature review.





  • Molecular Structure Analysis



    • The molecular formula is C₁₂H₂₁NO₅ .

    • The compound has a tetrahedral configuration due to its chiral centers.

    • The InChI Key is RNMVWSAJMIKMDY-DTWKUNHWSA-N .





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound would depend on its application and functional group modifications.

    • Further investigation into relevant literature is needed for detailed reaction pathways.





  • Physical And Chemical Properties Analysis



    • Enantiomeric excess : >=97.5% (GC)

    • Appearance : Colorless to amber

    • HPLC : >=94%

    • Other properties include molecular weight, boiling point, and vapor pressure.




  • Scientific Research Applications

    Catalysts in Esterification Reactions

    Boric acid has been identified as a highly effective catalyst for the dehydrative esterification of alpha-hydroxycarboxylic acids and alcohols, providing a pathway for the synthesis of esters with significant yields. This process is crucial for the preparation of various ester compounds which could include structures akin to the compound of interest (Maki, Ishihara, & Yamamoto, 2005).

    Synthesis of Anhydrides and Esters

    A general method for the synthesis of anhydrides and esters through the reaction of carboxylic acids and dialkyl dicarbonates has been explored, showcasing a pathway that could be related to the synthesis or functionalization of compounds such as “(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester” (Bartoli et al., 2007).

    Engineering of Luminescent Tags

    The engineering of highly luminescent lanthanide tags suitable for protein labeling and time-resolved luminescence imaging is another area where related chemistry is applied. This involves the synthesis of complex ligands that can bind to lanthanides, producing highly luminescent complexes applicable in biochemical assays (Weibel et al., 2004).

    Synthesis of Functionalized Amino Acids

    The preparation of protected methyl esters of non-proteinogenic amino acids, such as 2,3-l-diaminopropanoic acid (l-Dap), demonstrates the utility of similar protective group strategies in synthesizing biologically relevant molecules. This involves the use of tert-butyloxycarbonyl (Boc) groups, similar to those in the compound of interest, to protect amino acids during synthesis (Temperini et al., 2020).

    Safety And Hazards



    • The compound’s safety information is not readily available in the provided sources.

    • Always follow proper handling procedures and consult additional safety references.




  • Future Directions



    • Further research could explore its applications in drug development, asymmetric synthesis, or other fields.

    • Investigate potential derivatives or modifications for enhanced properties.




    Remember that this analysis is based on available information, and for a comprehensive review, consulting relevant scientific literature is essential. 📚


    properties

    IUPAC Name

    1-O-tert-butyl 2-O-methyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RNMVWSAJMIKMDY-DTWKUNHWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H21NO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10370342
    Record name 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10370342
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    259.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester

    CAS RN

    321744-26-7
    Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-hydroxy-1,2-piperidinedicarboxylate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=321744-26-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10370342
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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